2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde
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Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been reported in various studies . These compounds are synthesized using different strategies and their structures are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazole derivatives show various chemical reactions. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. Some compounds synthesized are thermally stable and exhibit acceptable densities .Scientific Research Applications
Polymer Formation
A study by Hashidzume et al. (2006) investigated the 'crisscross' addition polymerization of acetaldehyde azine and 1,4-phenylene diisocyanate, resulting in polymers with notable solubility and thermal behavior. This research demonstrates the potential of utilizing acetaldehyde derivatives in polymer synthesis, offering insights into material science applications (Hashidzume et al., 2006).
Anticancer Agent Synthesis
Fathima et al. (2022) synthesized novel 4-chloro-1,3-benzoxazole derivatives, showcasing their potential as anticancer agents. This work emphasizes the role of acetaldehyde derivatives in medicinal chemistry, particularly in designing drugs with antimicrobial and anticancer properties (Fathima et al., 2022).
Reaction Mechanism Elucidation
Research by Wang et al. (2018) on the reaction mechanisms between triazine and hydrogen sulfide with pH variation highlights the complexity of reactions involving acetaldehyde derivatives. This study contributes to the fundamental understanding of chemical reaction dynamics, offering a basis for developing new chemical processes (Wang et al., 2018).
Synthesis of Biologically Active Compounds
El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives, demonstrating their potential as antimicrobial agents and surface-active agents. This research underlines the versatility of acetaldehyde derivatives in creating compounds with significant biological activity, paving the way for new applications in pharmaceuticals and material science (El-Sayed, 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c14-6-7-15-10-11-9(12-13-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRHRIBQSDVWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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